Cas no 1820583-73-0 (3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic Acid)

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic Acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group and a tert-butyl ether moiety. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions, while the tert-butyl ether enhances solubility and stability during synthetic procedures. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its compatibility with Fmoc-based strategies ensures efficient incorporation into peptide chains. The tert-butyl protection also facilitates subsequent deprotection under acidic conditions without affecting the Fmoc group, making it a versatile intermediate for complex peptide and organic synthesis applications. Its structural features ensure high purity and reliable performance in demanding synthetic workflows.
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic Acid structure
1820583-73-0 structure
Product name:3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic Acid
CAS No:1820583-73-0
MF:C23H27NO5
Molecular Weight:397.464186906815
MDL:MFCD00235915
CID:4708393
PubChem ID:74788505

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic Acid 化学的及び物理的性質

名前と識別子

    • Fmoc-
    • A-HoSer(tBu)-OH
    • 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic Acid
    • AK124394
    • OTBU
    • Fmoc-L-
    • A-homoserine(OtBu)
    • Fmoc-D-beta-homoserine(OtBu)
    • Fmoc-D-beta-HoSer(OtBu)-OH
    • SY103714
    • A814509
    • (R)-3-(Fmoc-amino)-4-(tert-butoxy)butanoic Acid
    • 3-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-4-[(2-methylpropan-2-yl)oxy]butanoic acid
    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoicacid
    • (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid
    • (3S)-4-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • EN300-816481
    • (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-tert-butoxybutanoic acid
    • Fmoc-Aspartol(OBut)
    • DS-019243
    • SCHEMBL26666591
    • 1820583-73-0
    • MFCD00235915
    • CS-0356576
    • Fmoc-(S)-3-amino-4-(tert-butoxy)butanoicacid
    • Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester
    • 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic Acid
    • MDL: MFCD00235915
    • インチ: 1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)
    • InChIKey: SKYFRYZPXHNPOK-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC(=O)O)COC(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 397.18892296g/mol
  • 同位素质量: 397.18892296g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 9
  • 複雑さ: 550
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 84.9

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-816481-0.5g
(3S)-4-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1820583-73-0 95.0%
0.5g
$419.0 2025-02-21
Enamine
EN300-816481-2.5g
(3S)-4-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1820583-73-0 95.0%
2.5g
$1119.0 2025-02-21
Enamine
EN300-816481-5.0g
(3S)-4-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1820583-73-0 95.0%
5.0g
$2092.0 2025-02-21
Enamine
EN300-816481-1g
(3S)-4-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1820583-73-0 95%
1g
$537.0 2023-09-02
Enamine
EN300-816481-5g
(3S)-4-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
1820583-73-0 95%
5g
$2092.0 2023-09-02
1PlusChem
1P021KHW-250mg
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
1820583-73-0 97%
250mg
$99.00 2024-06-18
1PlusChem
1P021KHW-10g
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
1820583-73-0 95%
10g
$5050.00 2023-12-20
Aaron
AR021KQ8-10g
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
1820583-73-0 95%
10g
$5574.00 2023-12-15
Aaron
AR021KQ8-100mg
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
1820583-73-0 97%
100mg
$52.00 2025-02-13
Aaron
AR021KQ8-50mg
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
1820583-73-0 95%
50mg
$197.00 2023-12-15

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic Acid 関連文献

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic Acidに関する追加情報

Comprehensive Guide to 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic Acid (CAS 1820583-73-0)

In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic Acid (CAS 1820583-73-0) has emerged as a crucial building block. This Fmoc-protected amino acid derivative plays a pivotal role in modern solid-phase peptide synthesis (SPPS), particularly in the development of novel therapeutic peptides and protein-based drugs.

The molecular structure of this compound features two strategically important protective groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the amino functionality, and the tert-butoxy (tBu) group protecting the hydroxyl moiety. This dual protection scheme makes it particularly valuable for orthogonal deprotection strategies in complex peptide assembly processes. Recent advances in automated peptide synthesizers have significantly increased demand for high-quality Fmoc-amino acid derivatives like this compound.

From a chemical perspective, 3-(Fmoc-amino)-4-(t-butoxy)butanoic Acid demonstrates excellent stability under standard SPPS conditions, while remaining susceptible to selective deprotection when required. The carboxylic acid terminus allows for efficient coupling to resin-bound peptides using standard activation reagents such as HBTU or HATU. This characteristic has made it particularly popular in the synthesis of modified peptides containing unnatural amino acids or post-translational modifications.

The pharmaceutical industry has shown growing interest in this compound for developing peptide therapeutics targeting metabolic disorders and age-related diseases. Its unique structure enables the incorporation of hydroxyl-bearing side chains into peptide sequences while maintaining compatibility with standard Fmoc chemistry protocols. Researchers are particularly exploring its potential in creating peptide-based inhibitors and receptor modulators with improved metabolic stability.

Quality control of CAS 1820583-73-0 typically involves advanced analytical techniques including HPLC purity analysis, mass spectrometry for molecular weight confirmation, and chiral purity assessment to ensure the absence of stereoisomers. The current market shows increasing demand for this specialty chemical, driven by expanding research in bioconjugation techniques and peptide drug discovery programs worldwide.

Storage and handling recommendations for this Fmoc-protected amino acid derivative include protection from moisture and storage at controlled temperatures. While not classified as hazardous, proper laboratory practices should be followed when working with this compound. The growing adoption of green chemistry principles in peptide synthesis has prompted manufacturers to develop more sustainable production methods for such specialty amino acid derivatives.

Recent patent literature reveals innovative applications of 3-(Fmoc-amino)-4-(t-butoxy)butanoic Acid in the development of peptide-based vaccines and targeted drug delivery systems. Its structural features make it particularly useful for introducing hydrophilic spacers in peptide-drug conjugates. The compound's compatibility with microwave-assisted peptide synthesis has also been demonstrated, potentially reducing synthesis times in research settings.

The global market for peptide synthesis reagents continues to expand, with CAS 1820583-73-0 maintaining steady growth due to its specialized applications. Pharmaceutical companies and contract research organizations are increasingly sourcing high-purity batches of this compound for their drug development pipelines. Analytical methods for this material continue to advance, with recent developments in UPLC-MS techniques providing faster and more accurate quality assessment.

In conclusion, 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic Acid represents a sophisticated tool in modern peptide chemistry, enabling researchers to access complex molecular architectures with precision. Its unique combination of protective groups and functional handles makes it indispensable for cutting-edge research in biopharmaceutical development and chemical biology applications.

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